molecular formula C6H6N2O3 B1197491 3-(1H-imidazol-5-yl)-2-oxopropanoic acid CAS No. 2504-83-8

3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Cat. No. B1197491
CAS RN: 2504-83-8
M. Wt: 154.12 g/mol
InChI Key: JEJNWEREQWMOHB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .


Molecular Structure Analysis

The molecular formula of 3-(1H-imidazol-5-yl)propanoic acid is CHNO with an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Transformation

  • A study by Jasiński et al. (2008) explored the preparation of new optically active 1H-imidazole 3-oxides, which were transformed into various derivatives including 2,3-dihydro-1H-imidazole-2-thione and 2,3-bis(imidazolyl)propanoate.

Corrosion Inhibition

  • Ammal et al. (2018) studied the effectiveness of imidazole derivatives in inhibiting corrosion of mild steel in sulfuric acid.
  • Srivastava et al. (2017) synthesized novel amino acid-based corrosion inhibitors including imidazolium derivatives, showing high inhibition efficiency.

Biological Applications

  • The research by Kerscher-Hack et al. (2016) involved synthesizing N-alkylated imidazole alkanoic acids as potential inhibitors of the GABA transporter proteins.

Structural Studies

  • Okabe and Adachi (1999) conducted structural analysis of (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, revealing a zwitterionic structure held together by intermolecular hydrogen bonds.

Sensor Development

  • Emandi et al. (2018) developed imidazole-based chemosensors for the detection of cyanide and mercury ions.

Metal-Organic Frameworks

  • Research by Liu et al. (2018) focused on using imidazole-containing ligands to construct metal-organic frameworks with diverse properties and applications.

Antitumor Compounds

  • Almeida et al. (2021) synthesized RuII complexes with imidazole-based ligands and evaluated their potential as antitumor compounds.

Ionic Liquids

  • Shevchenko et al. (2017) synthesized ionic liquids containing imidazole derivatives with applications in conductivity and temperature transition studies.

Antimicrobial Studies

  • Dahiya (2008) explored the synthesis and antimicrobial properties of imidazole analogs.

Gas Generators

Future Directions

Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJNWEREQWMOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274284
Record name 3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-5-yl)-2-oxopropanoic acid

CAS RN

2504-83-8
Record name α-Oxo-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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